molecular formula C19H17ClFN3O2S B10904461 1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-chlorophenyl)-N-ethylcarbamimidothioate

1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-chlorophenyl)-N-ethylcarbamimidothioate

Cat. No.: B10904461
M. Wt: 405.9 g/mol
InChI Key: ZSNILNJTTWVDJE-UHFFFAOYSA-N
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Description

3-{[(4-Chlorophenyl)iminomethyl]sulfanyl}-1-(4-fluorophenyl)-2,5-dioxopyrrolidine is a complex organic compound characterized by its unique structural features This compound contains a pyrrolidine ring with two oxo groups, a fluorophenyl group, a chlorophenyl group, and a sulfanyl group linked through an imino and ethylamino bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Chlorophenyl)iminomethyl]sulfanyl}-1-(4-fluorophenyl)-2,5-dioxopyrrolidine typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the ring is functionalized to introduce the oxo groups.

    Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is attached to the pyrrolidine ring.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Imino and Ethylamino Bridge: This involves the reaction of the intermediate compound with ethylamine and a suitable imine-forming reagent.

    Introduction of the Sulfanyl Group: The final step involves the addition of a sulfanyl group to the imino-ethylamino bridge.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings (chlorophenyl and fluorophenyl) can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-{[(4-Chlorophenyl)iminomethyl]sulfanyl}-1-(4-fluorophenyl)-2,5-dioxopyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imino and ethylamino groups can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(4-Bromophenyl)iminomethyl]sulfanyl}-1-(4-fluorophenyl)-2,5-dioxopyrrolidine
  • **3-{[(4-Chlorophenyl)iminomethyl]sulfanyl}-1-(4-fluorophenyl)-2,5-dioxopyrrolidine
  • **3-{[(4-Chlorophenyl)iminomethyl]sulfanyl}-1-(4-chlorophenyl)-2,5-dioxopyrrolidine

Uniqueness

The unique combination of functional groups in 3-{[(4-Chlorophenyl)iminomethyl]sulfanyl}-1-(4-fluorophenyl)-2,5-dioxopyrrolidine imparts distinct chemical reactivity and potential biological activity. The presence of both chlorophenyl and fluorophenyl groups, along with the sulfanyl bridge, differentiates it from similar compounds and may contribute to its unique properties in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H17ClFN3O2S

Molecular Weight

405.9 g/mol

IUPAC Name

[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N'-ethylcarbamimidothioate

InChI

InChI=1S/C19H17ClFN3O2S/c1-2-22-19(23-14-7-3-12(20)4-8-14)27-16-11-17(25)24(18(16)26)15-9-5-13(21)6-10-15/h3-10,16H,2,11H2,1H3,(H,22,23)

InChI Key

ZSNILNJTTWVDJE-UHFFFAOYSA-N

Canonical SMILES

CCN=C(NC1=CC=C(C=C1)Cl)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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